

An In-depth Technical Guide to the PROTAC HSP90 Degradator BP3

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Compound of Interest

Compound Name: PROTAC HSP90 degrader BP3

Cat. No.: B10831099

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This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and biological activity of the PROTAC HSP90 degrader, BP3. It is intended for researchers, scientists, and drug development professionals working in the fields of oncology and targeted protein degradation.

Core Concepts: PROTAC-mediated Protein Degradation

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

Chemical Structure of BP3

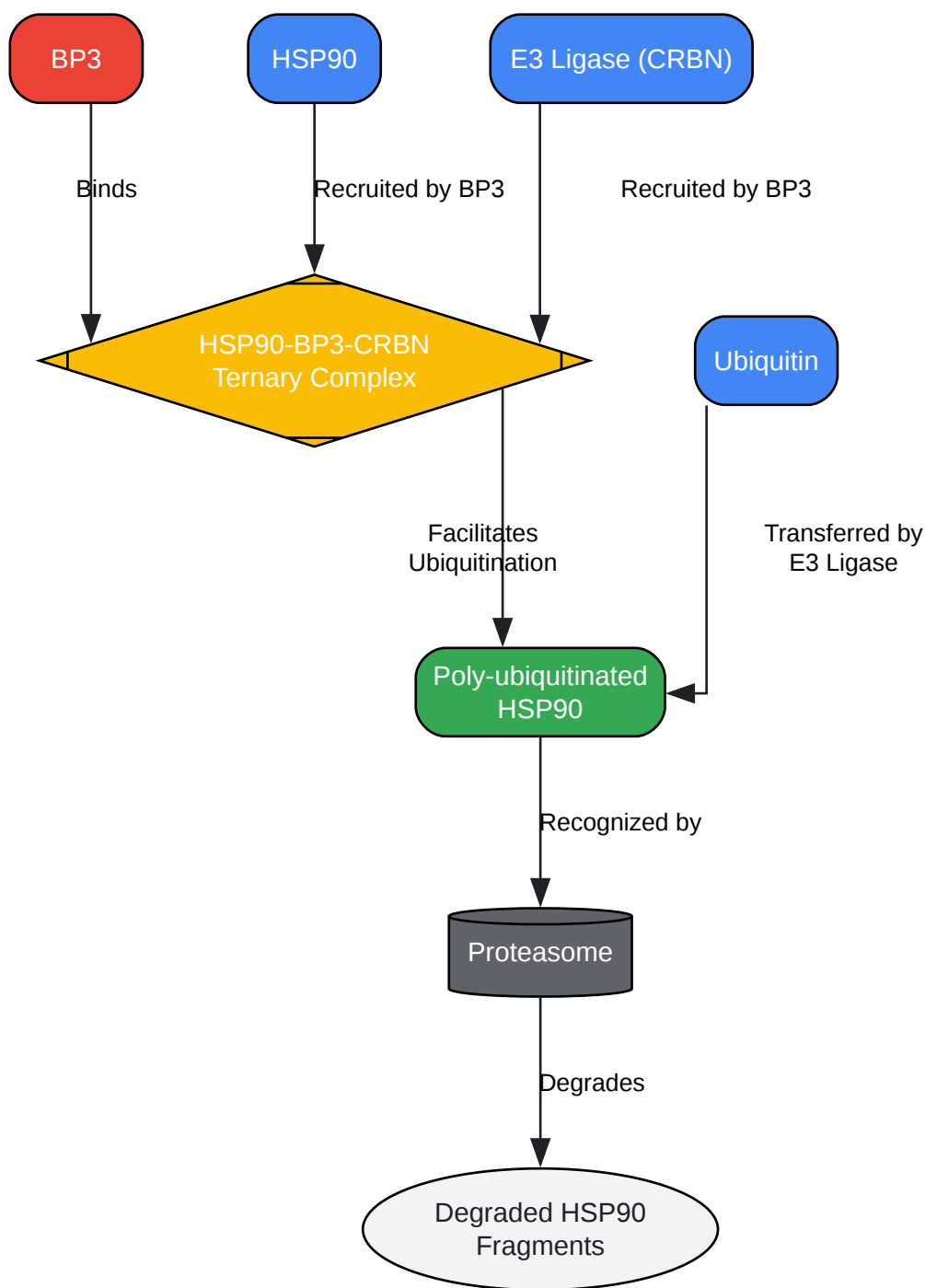
BP3 is a potent and selective HSP90 degrader that recruits the Cereblon (CRBN) E3 ligase.^[1]
^[2] Its chemical structure is composed of an HSP90 inhibitor, a linker, and a CRBN ligand.

Table 1: Chemical Properties of BP3

Property	Value	Reference
CAS Number	2669072-88-0	[3]
Molecular Formula	C32H29ClN8O5	[3]
Molecular Weight	641.08 g/mol	[3]
SMILES	<chem>COC1=C(C)C(CN2C=C(C#CC CNC3=CC=CC4=C3C(=O)N(C 3CCC(=O)NC3=O)C4=O)C3= C(Cl)N=C(N)N=C23)=NC=C1C</chem>	[3]
InChI	InChI=1S/C32H29ClN8O5/c1- 16-13-36-21(17(2)26(16)46- 3)15-40-14-18(24-27(33)38- 32(34)39-28(24)40)7-4-5-12- 35-20-9-6-8-19- 25(20)31(45)41(30(19)44)22- 10-11-23(42)37-29(22)43/h6,8- 9,13-14,22,35H,5,10- 12,15H2,1-3H3,(H2,34,38,39) (H,37,42,43)	[3]

Mechanism of Action of BP3

BP3 functions by inducing the degradation of Heat Shock Protein 90 (HSP90), a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are oncoproteins involved in cancer progression.[4] The degradation of HSP90 by BP3 is dependent on the CRBN E3 ligase.[1][2]



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Caption: Mechanism of BP3-induced HSP90 degradation.

Quantitative Biological Data

BP3 has demonstrated potent activity in degrading HSP90 and inhibiting the growth of various breast cancer cell lines.

Table 2: In Vitro Degradation and Anti-proliferative Activity of BP3

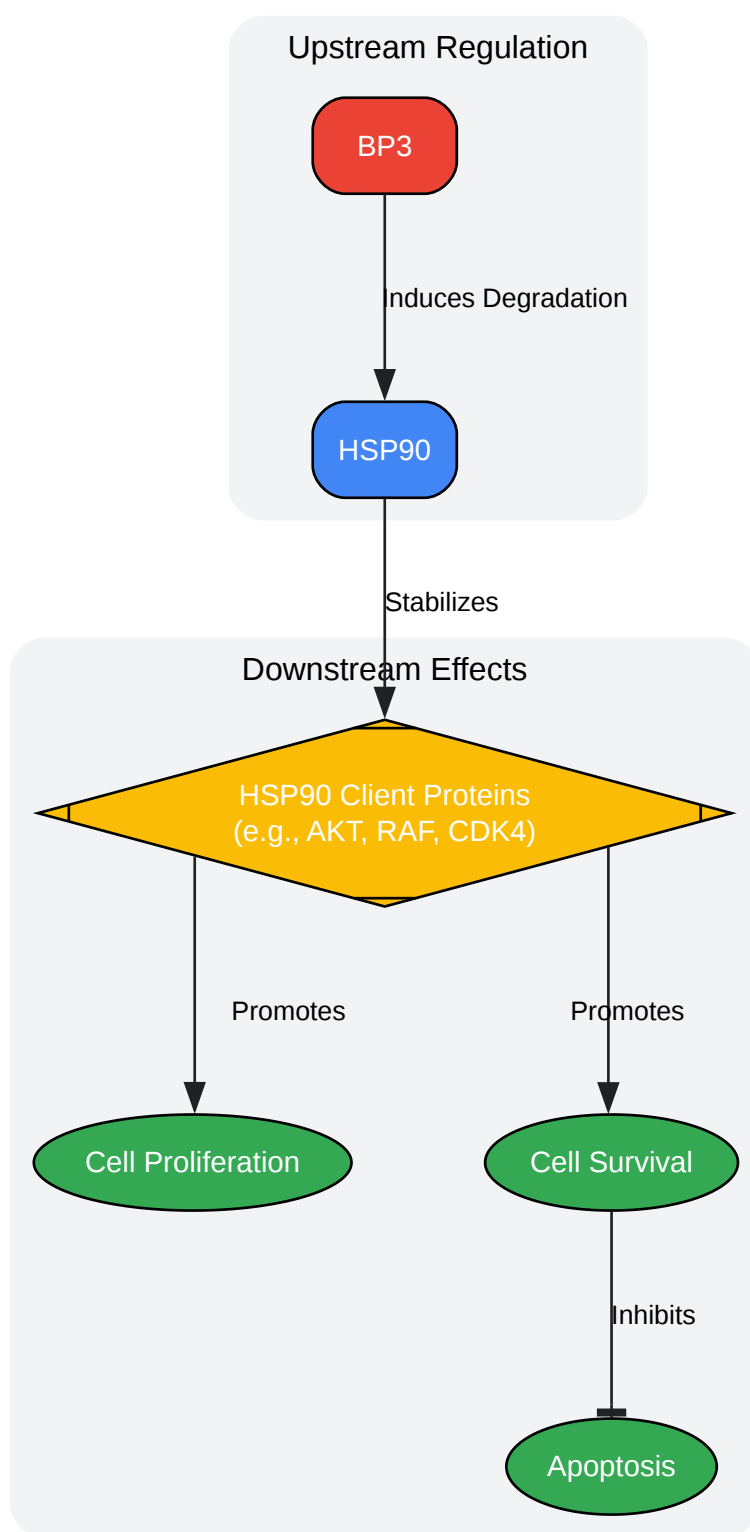
Cell Line	Assay Type	Parameter	Value (μM)	Reference
MCF-7	Degradation	DC50 (6h)	0.99	[1] [2]
MCF-7	Anti-proliferation	IC50 (72h)	0.63	[1]
MDA-MB-231	Anti-proliferation	IC50 (72h)	3.53	[1]
4T1	Anti-proliferation	IC50 (72h)	0.61	[1]
MDA-MB-468	Anti-proliferation	IC50 (72h)	2.95	[1]

Table 3: In Vivo Anti-tumor Efficacy of BP3

Animal Model	Dosing Regimen	Tumor Growth Inhibition	Reference
4T1 murine breast cancer model	40 mg/kg, i.p., daily for 12 days	76.41%	[1]

Signaling Pathways Affected by HSP90 Degradation

HSP90 is a key regulator of numerous signaling pathways critical for cancer cell survival and proliferation. By degrading HSP90, BP3 can simultaneously disrupt multiple oncogenic pathways.



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Caption: Signaling pathways affected by BP3-mediated HSP90 degradation.

Experimental Protocols

The following are generalized protocols based on standard methodologies for the characterization of PROTACs. For specific details, refer to the primary publication by Liu Q, et al. (2022).^[4]

6.1 Cell Culture

- Human breast cancer cell lines (MCF-7, MDA-MB-231, MDA-MB-468) and the murine breast cancer cell line (4T1) are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Cells are cultured in a humidified incubator at 37°C with 5% CO₂.

6.2 Western Blotting for Protein Degradation

- Seed cells in 6-well plates and allow them to adhere overnight.
- Treat cells with varying concentrations of BP3 or vehicle control (DMSO) for the desired time points (e.g., 6 hours).
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Determine protein concentration using a BCA protein assay.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against HSP90 and a loading control (e.g., GAPDH or β -actin) overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

- Quantify band intensities using densitometry software to determine the DC50 value.

6.3 Cell Viability Assay (MTT or CellTiter-Glo)

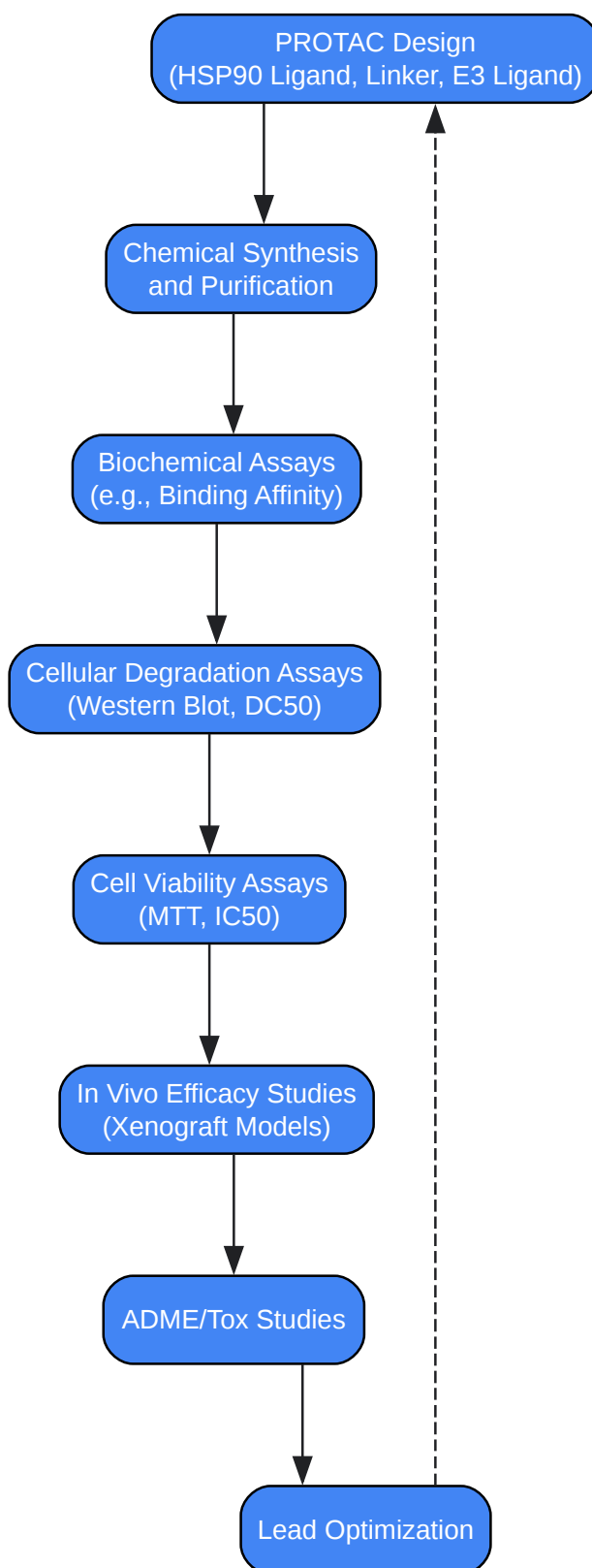
- Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Treat cells with a serial dilution of BP3 for 72 hours.
- For MTT assay, add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
- For CellTiter-Glo assay, add the reagent to each well and measure the luminescence according to the manufacturer's instructions.
- Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values using non-linear regression analysis.

6.4 In Vivo Tumor Xenograft Studies

- Implant 4T1 cells subcutaneously into the flank of female BALB/c mice.
- When tumors reach a palpable size, randomize the mice into treatment and control groups.
- Administer BP3 (e.g., 40 mg/kg) or vehicle control intraperitoneally (i.p.) daily for a specified duration (e.g., 12 days).
- Monitor tumor volume and body weight regularly.
- At the end of the study, euthanize the mice and excise the tumors for further analysis.
- Calculate the tumor growth inhibition rate.

Experimental Workflow

The development and characterization of a PROTAC like BP3 typically follows a structured workflow.



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Caption: General workflow for PROTAC development and characterization.

Conclusion

BP3 is a promising PROTAC degrader of HSP90 with potent anti-cancer activity in breast cancer models. Its ability to induce the degradation of HSP90 leads to the destabilization of multiple oncoproteins and the inhibition of cancer cell growth both in vitro and in vivo. The data and protocols presented in this guide provide a valuable resource for researchers interested in the further development and application of HSP90-targeting PROTACs.

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